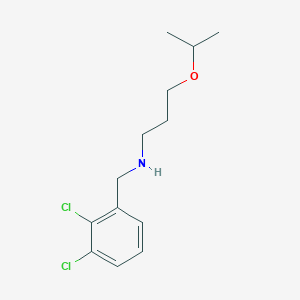![molecular formula C15H12O3 B2960037 2-Ethyl-3-hydroxybenzo[c]chromen-6-one CAS No. 302953-08-8](/img/structure/B2960037.png)
2-Ethyl-3-hydroxybenzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-hydroxybenzo[c]chromen-6-one is a chemical compound with the molecular formula C15H16O3. It belongs to the class of benzo[c]chromen-6-ones, which are known for their diverse biological activities and applications in various fields of research .
Wirkmechanismus
Target of Action
The primary target of 2-Ethyl-3-hydroxybenzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP. It is involved in many biological processes, including memory, cognition, and neuroprotection .
Mode of Action
This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition results in an increase in the levels of cAMP and cGMP, leading to enhanced signal transduction. The compound’s alkoxylated derivative, 1f, has been found to have optimal inhibitory potential .
Biochemical Pathways
By inhibiting PDE2, this compound affects the cAMP and cGMP signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The downstream effects of this inhibition can lead to changes in cellular function and physiology .
Pharmacokinetics
It is known that the compound is a derivative of ellagic acid (ea), which has poor oral bioavailability
Result of Action
The inhibition of PDE2 by this compound can lead to a variety of molecular and cellular effects. For instance, it can enhance signal transduction, which can affect cellular processes such as cell proliferation, differentiation, and apoptosis . In addition, it has been suggested that the compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence its interaction with its target, PDE2
Biochemische Analyse
Biochemical Properties
2-Ethyl-3-hydroxybenzo[c]chromen-6-one has been found to interact with various enzymes and proteins. For instance, it has been evaluated as a potential inhibitor of Phosphodiesterase II (PDE2), an enzyme involved in signal transduction pathways . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind to the active sites of these biomolecules .
Cellular Effects
Given its potential as a PDE2 inhibitor, it may influence cell function by modulating signal transduction pathways
Molecular Mechanism
As a potential PDE2 inhibitor, it may exert its effects at the molecular level by binding to the active site of the enzyme, thereby inhibiting its activity . This could lead to changes in intracellular levels of cyclic nucleotides, which are key regulators of cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxybenzo[c]chromen-6-one can be synthesized through the reaction of hydroxy-substituted chalcone and ethyl acetoacetate in the presence of cesium carbonate (Cs2CO3). This reaction typically involves the formation of a β-enaminone intermediate, followed by Michael addition with 2-hydroxychalcone, intramolecular cyclization, dehydration, lactonization, and aromatization steps .
Industrial Production Methods
This may include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-hydroxybenzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-hydroxybenzo[c]chromen-6-one has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-Ethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 1-Ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
2-Ethyl-3-hydroxybenzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-ethyl-3-hydroxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-9-7-12-10-5-3-4-6-11(10)15(17)18-14(12)8-13(9)16/h3-8,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSOMCWYWZGPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)


![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)
![3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2959964.png)




![rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)
![3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone](/img/structure/B2959973.png)

![6-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2959976.png)
